molecular formula C18H17N3O3 B4982574 1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide

1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide

Cat. No.: B4982574
M. Wt: 323.3 g/mol
InChI Key: WQGKNHWQUQIHNZ-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a 4-oxo-quinoline core substituted with an ethyl group at the N1 position, a methoxy group at C6, and a pyridin-2-yl carboxamide moiety at C3. The ethyl and methoxy substituents may modulate lipophilicity and electronic properties, while the pyridin-2-yl group could enhance target binding via hydrogen bonding or π-π interactions.

Properties

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-21-11-14(18(23)20-16-6-4-5-9-19-16)17(22)13-10-12(24-2)7-8-15(13)21/h4-11H,3H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGKNHWQUQIHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-4-oxo-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s quinoline core allows it to intercalate with DNA, disrupting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

The target compound shares a quinoline-3-carboxamide scaffold with several derivatives, but its substituents distinguish it from others:

Compound Core R1 (N1) R2 (C6) R3 (C3 Carboxamide) Key Structural Features
Target Compound Quinoline Ethyl Methoxy Pyridin-2-yl Balanced lipophilicity; H-bond acceptor
Compound 35 () Quinoline Difluoropyrrolidinyl Fluoro Morpholinopropyl Enhanced rigidity; fluorinated groups
Compound 67 () Naphthyridine Pentyl - Adamantyl Bulky adamantyl group; naphthyridine core
(R)-7-Chloro-6-methoxy analog () Quinoline (Pyridin-2-yl)ethylamino Cl, Methoxy - Chlorine for bioactivity; chiral center

Key Observations :

  • Naphthyridine vs. Quinoline: Compound 67 (naphthyridine core) may exhibit altered DNA-binding kinetics compared to quinoline derivatives due to reduced aromaticity .
  • Substituent Effects: The ethyl group in the target compound likely improves metabolic stability compared to the pentyl chain in compound 67, which may increase lipophilicity but susceptibility to oxidation . The pyridin-2-yl carboxamide in the target compound offers a hydrogen-bonding edge over morpholinopropyl (compound 35) or adamantyl (compound 67) groups .
Antimicrobial Activity:
  • Compound 35 (): Demonstrates broad-spectrum antimicrobial activity attributed to its difluoropyrrolidinyl and morpholinopropyl substituents, which enhance membrane penetration and target binding .
  • Target Compound : Hypothesized to exhibit moderate antimicrobial activity due to the methoxy group’s electron-donating effects (less potent than fluoro in compound 35) but improved solubility .
Enzyme Inhibition:
  • Naphthyridine Derivatives (): The adamantyl group in compound 67 may enhance steric interactions with enzyme active sites, though its naphthyridine core could reduce intercalation efficiency compared to quinolines .
Chlorinated Analogs ()**: The 7-chloro substituent in the (R)-isomer () suggests potential for enhanced Gram-negative activity, a trait common in fluoroquinolones .

Physicochemical and Pharmacokinetic Considerations

Parameter Target Compound Compound 35 Compound 67 Compound
Molecular Weight ~353 g/mol ~450 g/mol ~422 g/mol ~374 g/mol
logP (Predicted) ~2.1 ~3.5 ~4.2 ~2.8
H-Bond Acceptors 6 8 5 6
Solubility Moderate Low Very Low Moderate

Analysis :

  • The target compound’s methoxy group and pyridin-2-yl carboxamide likely improve aqueous solubility compared to compound 35’s fluorinated/morpholine groups .

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